molecular formula C13H12FNO4 B13708601 Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13708601
M. Wt: 265.24 g/mol
InChI Key: IOALBGXKLURCQG-UHFFFAOYSA-N
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Description

Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoro and methoxy group on the phenyl ring, which can significantly influence its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide with various substituted benzoic, pyridinyl, or indolyl acids in the presence of phosphorous oxychloride . The reaction conditions often include heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to inhibit bacterial enzymes, such as MurD ligase, which is essential for cell wall synthesis . This inhibition disrupts bacterial growth and replication, leading to cell death.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H12FNO4

Molecular Weight

265.24 g/mol

IUPAC Name

ethyl 5-(3-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H12FNO4/c1-3-18-13(16)10-7-12(19-15-10)8-4-5-11(17-2)9(14)6-8/h4-7H,3H2,1-2H3

InChI Key

IOALBGXKLURCQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OC)F

Origin of Product

United States

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